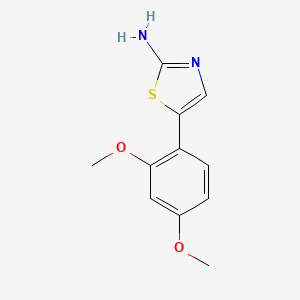
2-(1,3-Benzothiazol-2-yl)-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-4-chlorophenol is an organic compound that features a benzothiazole ring fused with a chlorophenol moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol typically involves the condensation of 2-aminobenzothiazole with 4-chlorophenol. This reaction can be catalyzed by acids or bases and often requires heating to facilitate the formation of the desired product. A common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) to promote the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The chlorine atom in the chlorophenol moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as drugs targeting specific enzymes or receptors. These derivatives may exhibit anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity, while the chlorophenol moiety can form hydrogen bonds with biological macromolecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-2-(1,3-benzothiazol-2-yl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical properties and applications.
2-(1,3-Benzothiazol-2-yl)-4-nitrophenol: The nitro group introduces additional reactivity and potential biological activity.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-chlorophenol is unique due to the presence of both the benzothiazole and chlorophenol moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The chlorine atom enhances its reactivity in substitution reactions, while the benzothiazole ring provides a stable framework for further functionalization.
特性
CAS番号 |
6265-97-0 |
|---|---|
分子式 |
C13H8ClNOS |
分子量 |
261.73 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-4-chlorophenol |
InChI |
InChI=1S/C13H8ClNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
InChIキー |
NTSGEVXMOPCWCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)






![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)
![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)

